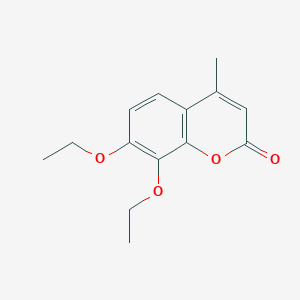
4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxy-N-(4-fluoro-3-nitrophenyl)benzamide is a chemical compound with the molecular formula C17H17FN2O4 . It is used in diverse scientific research due to its fascinating properties and holds promise in various applications.
Molecular Structure Analysis
The molecular structure of 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide consists of 17 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 4 oxygen atoms . For a detailed molecular structure, it is recommended to refer to a specialized chemistry database or software.Aplicaciones Científicas De Investigación
Biomolecule Immobilization
4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide: is utilized in the immobilization of biomolecules onto polymer surfaces. This process is crucial for biochemical assays and chemical syntheses, where a stable attachment of biomolecules like enzymes, antibodies, and receptors to solid supports is required .
Bioconjugation
The compound serves as a photolinker for bioconjugation, a method used to form a covalent bond between two molecules for cross-linking, immobilization, surface modification, and labeling of biomolecules. This is particularly important for modifying molecules such as proteins, peptides, nucleic acids, and drugs .
Surface Engineering
In surface engineering, 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide is applied to modify the properties of material surfaces. It’s used to enhance biocompatibility, introduce functional groups, and create surfaces that can interact with specific biomolecules .
Rapid Diagnostics
This compound is instrumental in the development of rapid diagnostic tools. It can be used to attach biomolecules that recognize specific disease markers to diagnostic chips or strips, facilitating quick and accurate detection of various health conditions .
Photoaffinity Labeling
Historically, the related compound 4-fluoro-3-nitrophenyl azide has been used for photoaffinity labeling, a technique to study molecular interactions. By extension, 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide could be used in similar applications to investigate binding sites and interaction mechanisms .
Therapeutic Agent Development
The ability to bind and immobilize biomolecules makes 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide a potential tool in the development of therapeutic agents. It could be used to create targeted drug delivery systems or to immobilize therapeutic compounds on medical devices .
Cell and Tissue Engineering
The compound’s role in bioconjugation and surface modification makes it valuable in cell and tissue engineering. It can be used to create scaffolds that promote cell attachment and growth, which is essential for tissue regeneration and repair .
Environmental Monitoring
In environmental monitoring, 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide could be used to immobilize enzymes or antibodies on sensors that detect pollutants or pathogens, contributing to the development of sensitive and selective environmental sensors .
Propiedades
IUPAC Name |
4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4/c1-2-3-10-24-14-7-4-12(5-8-14)17(21)19-13-6-9-15(18)16(11-13)20(22)23/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEIGYBGFZBQQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365011 |
Source


|
| Record name | 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6181-08-4 |
Source


|
| Record name | 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)
![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)

![2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole](/img/structure/B187247.png)





![3-Azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B187257.png)



